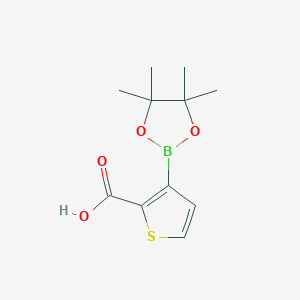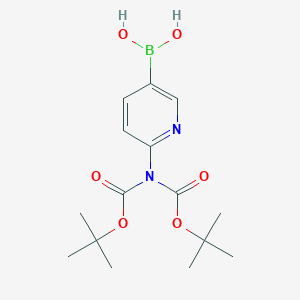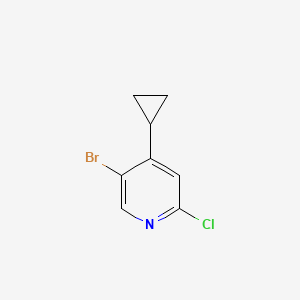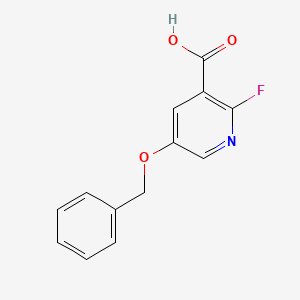
5-(Benzyloxy)-2-fluoronicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-(Benzyloxy)-2-fluoronicotinic acid” is likely a compound that contains a nicotinic acid (also known as niacin or vitamin B3) core structure, which is a pyridine ring with a carboxylic acid group at the 3-position. The 5-position of the ring is substituted with a benzyloxy group, which consists of a benzyl group (a benzene ring attached to a methylene group) linked to the pyridine ring via an ether linkage. The 2-position of the pyridine ring is substituted with a fluorine atom .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the introduction of the benzyloxy and fluorine substituents onto the nicotinic acid core. This could potentially be achieved through various organic chemistry reactions such as nucleophilic aromatic substitution or electrophilic aromatic substitution .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom and five carbon atoms. The presence of the fluorine atom at the 2-position and the benzyloxy group at the 5-position would be key structural features .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing fluorine atom and the electron-donating benzyloxy group. The pyridine ring is less reactive than benzene towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom, but it is more reactive towards nucleophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of the polar carboxylic acid group and the polarizable benzene rings could contribute to its solubility in polar solvents. The fluorine atom might also influence the compound’s properties due to its high electronegativity .Orientations Futures
Mécanisme D'action
Target of Action
It is known that benzyloxy compounds often target enzymes or receptors in the body, influencing their function .
Mode of Action
The mode of action of 5-(Benzyloxy)-2-fluoronicotinic acid involves interactions with its targets, leading to changes in their function. The compound may act through a mechanism involving free radical bromination, nucleophilic substitution, and oxidation . The exact nature of these interactions and the resulting changes depend on the specific targets involved .
Biochemical Pathways
Benzyloxy compounds are known to influence various biochemical pathways, including those involving oxidation and reduction . The downstream effects of these pathway alterations would depend on the specific pathways and targets involved.
Pharmacokinetics
The compound’s bioavailability would be influenced by these properties, which determine how the compound is absorbed into the body, distributed to various tissues, metabolized, and ultimately excreted .
Result of Action
The compound’s interactions with its targets and its influence on biochemical pathways would lead to various molecular and cellular effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other compounds, the pH of the environment, temperature, and other conditions .
Propriétés
IUPAC Name |
2-fluoro-5-phenylmethoxypyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c14-12-11(13(16)17)6-10(7-15-12)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCETVIFDGINQAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(N=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
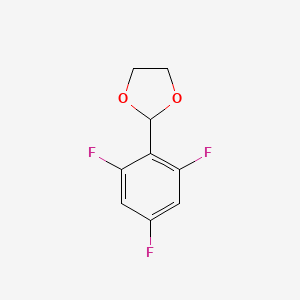

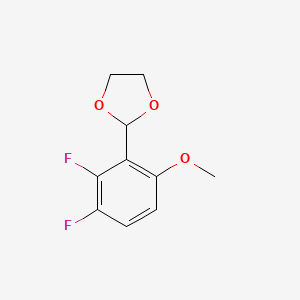

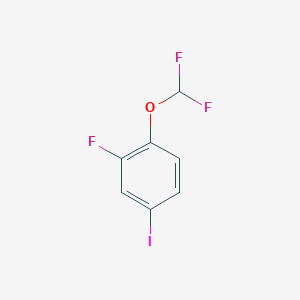
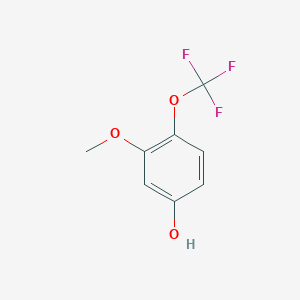

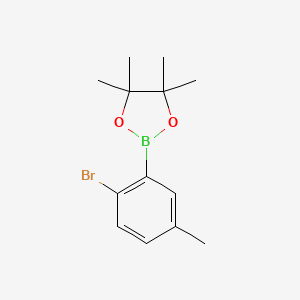
![2-[4-(Trifluoromethoxy)phenyl]-1,3-dioxolane](/img/structure/B6306417.png)
